1-(isoquinolin-1-yl)ethan-1-ol
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Overview
Description
1-(Isoquinolin-1-yl)ethan-1-ol is an organic compound with the molecular formula C11H11NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
1-(isoquinolin-1-yl)ethan-1-ol, also known as QUINOL, is a representative atropisomeric heterobiaryl . It functions as a reliable N–O chelating ligand , which means it can bind to metal ions through both a nitrogen and an oxygen atom. This makes it a crucial component in the development of chiral ligands and catalysts in asymmetric catalysis .
Mode of Action
As a chelating ligand, QUINOL can form a stable complex with a metal ion through its nitrogen and oxygen atoms . This interaction allows QUINOL to control the spatial arrangement of the metal ion, which is essential for the efficiency and selectivity of the catalytic reactions .
Biochemical Pathways
It’s known that quinol plays a significant role in the controlled polymerization of cyclic esters . This suggests that QUINOL may influence the biochemical pathways related to polymer synthesis and degradation.
Result of Action
The primary result of QUINOL’s action is the controlled polymerization of cyclic esters . This process is crucial for the production of various polymers with specific properties. QUINOL, as a chelating ligand, can control the spatial arrangement of the metal ion in the catalyst, thereby influencing the structure of the resulting polymer .
Action Environment
The action, efficacy, and stability of QUINOL can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the efficiency of its chelating action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide under acidic conditions. Another method includes the reduction of 1-(isoquinolin-1-yl)ethanone using sodium borohydride in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(isoquinolin-1-yl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(isoquinolin-1-yl)ethane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: 1-(Isoquinolin-1-yl)ethanone.
Reduction: 1-(Isoquinolin-1-yl)ethane.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(Isoquinolin-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Isoquinolin-1-yl)methanol: Similar in structure but with a different functional group.
1-(Isoquinolin-1-yl)ethanone: An oxidized form of 1-(isoquinolin-1-yl)ethan-1-ol.
1-(Isoquinolin-1-yl)ethane: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58794-04-0 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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